17beta-estradiol 3-benzoate is a benzoate ester resulting from the formal condensation of benzoic acid with the phenolic hydroxy group of 17beta-estradiol. It has a role as a xenoestrogen and an estrogen receptor agonist. It is a benzoate ester and a 17beta-hydroxy steroid. It is functionally related to a 17beta-estradiol. Estradiol Benzoate is a pro-drug ester of [DB00783], a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone. As a pro-drug of estradiol, estradiol benzoate therefore has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. [DB00783] is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects. Esterification of estradiol aims to improves absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity. Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol. Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen. Estradiol benzoate is not currently available in Canada or the US. Estradiol Benzoate is the synthetic benzoate ester of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. This agent exhibits mild anabolic and metabolic properties, and increases blood coagulability. (NCI04) See also: Estradiol (has active moiety); Estradiol Benzoate; Progesterone (component of); Estradiol Benzoate; Testosterone Propionate (component of) ... View More ...
Related Compounds
Estradiol
Compound Description: Estradiol is a naturally occurring estrogen steroid hormone. It is involved in the development and regulation of the female reproductive system, and plays a role in various physiological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Estradiol is the active metabolite of estradiol benzoate. Estradiol benzoate is a prodrug of estradiol, meaning it is converted into estradiol in the body to exert its biological effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Progesterone
Compound Description: Progesterone is a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. It plays a crucial role in regulating the female reproductive system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Progesterone is often studied in conjunction with estradiol benzoate due to their synergistic and antagonistic effects in the female reproductive system. For example, progesterone can potentiate the effects of estradiol in some cases, while inhibiting them in others. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Dexamethasone
Compound Description: Dexamethasone is a synthetic glucocorticoid medication with anti-inflammatory and immunosuppressant properties. It is used to treat a variety of conditions, including inflammation, autoimmune disorders, and allergies. []
Relevance: Dexamethasone was found to inhibit estrus in estradiol-treated ovariectomized heifers. [] This finding suggests a potential interaction between dexamethasone and estradiol benzoate, although further research is needed to understand the underlying mechanisms.
Testosterone Propionate
Compound Description: Testosterone propionate is an ester of testosterone, a naturally occurring androgen hormone. It is used to treat male hypogonadism, delayed puberty, and other conditions. [, , , ]
Relevance: Testosterone propionate is a related steroid hormone that can be used to compare and contrast the effects of estradiol benzoate on reproductive function and behavior. [, , , ]
Gonadotropin-Releasing Hormone (GnRH)
Compound Description: Gonadotropin-releasing hormone (GnRH) is a hormone produced by the hypothalamus that stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [, , , , ]
Relevance: GnRH is a key regulator of the female reproductive cycle, and its effects are closely intertwined with those of estradiol benzoate. GnRH is often used in combination with estradiol benzoate to synchronize estrus and manage reproduction in livestock. [, , , , ]
Medroxyprogesterone Acetate
Compound Description: Medroxyprogesterone acetate is a synthetic progestin medication with various uses, including contraception, hormone replacement therapy, and treatment of certain cancers. []
Relevance: Medroxyprogesterone acetate is a synthetic progestin that, when combined with estradiol benzoate, was shown to have a proliferative and pro-apoptotic effect on breast tissue in rats. [] This finding highlights the importance of understanding the combined effects of estrogens and progestins on target tissues.
Norethisterone Acetate
Compound Description: Norethisterone acetate is a synthetic progestin medication primarily used in hormonal contraception. It is also used in hormone replacement therapy and to treat certain gynecological disorders. []
Relevance: Similar to medroxyprogesterone acetate, norethisterone acetate is another synthetic progestin studied in combination with estradiol benzoate for its effects on breast tissue proliferation and apoptosis. []
Dydrogesterone
Compound Description: Dydrogesterone is a synthetic progestin medication used to treat conditions such as infertility, menstrual disorders, and threatened miscarriage. It is also used in hormone replacement therapy. []
Relevance: Dydrogesterone, when administered alongside estradiol benzoate, showed a higher apoptosis rate relative to the proliferation rate in rat breast tissue. [] This finding suggests that specific combinations of estrogens and progestins may have different effects on cell proliferation and death.
Tibolone
Compound Description: Tibolone is a synthetic steroid medication with estrogenic, progestogenic, and androgenic properties. It is primarily used in hormone replacement therapy for menopausal symptoms. []
Relevance: Tibolone was found to be associated with lower proliferative activity in rat breast tissue compared to other hormone treatments, including estradiol benzoate alone or in combination with progestins. [] This difference in activity highlights the unique pharmacological profile of tibolone compared to individual estrogen and progestin compounds.
Estradiol Cypionate
Compound Description: Estradiol cypionate is an ester of estradiol, a naturally occurring estrogen hormone. It is used for hormone replacement therapy in women with estrogen deficiency. [, , ]
Relevance: Estradiol cypionate is a related estrogen ester often used in reproductive management protocols, similar to estradiol benzoate. Both compounds are converted to estradiol in the body and share similar pharmacological effects. [, , ]
Estradiol Valerate
Compound Description: Estradiol valerate is an ester of estradiol, a naturally occurring estrogen hormone. It is used for hormone replacement therapy in women with estrogen deficiency. []
Relevance: Estradiol valerate is another related estrogen ester used for hormone replacement therapy. It was compared to estradiol benzoate in a study evaluating treatments for female menopausal syndrome. []
Overview
Estradiol benzoate is a synthetic derivative of estradiol, which is a naturally occurring estrogen hormone. It is classified as a benzoate ester resulting from the condensation of benzoic acid with the phenolic hydroxy group of estradiol. Estradiol benzoate is primarily used in hormone replacement therapy and for various therapeutic applications in reproductive health.
Source and Classification
Estradiol benzoate is synthesized from estradiol, which can be derived from natural sources such as the urine of pregnant mares or produced synthetically. It falls under the category of estrogens, specifically as a synthetic estrogen. Estradiol benzoate is utilized in both veterinary and human medicine, particularly in hormone replacement therapy for menopausal symptoms and in certain contraceptive formulations.
Synthesis Analysis
Methods and Technical Details
The synthesis of estradiol benzoate typically involves the following steps:
Starting Material: Estradiol (17β-estradiol) is used as the primary starting material.
Esterification Reaction: The hydroxyl group of estradiol reacts with benzoic acid in the presence of an acid catalyst to form estradiol benzoate. This reaction can be facilitated by heating under reflux conditions to drive the reaction to completion.
Purification: The resulting product is purified through methods such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.
Estradiol benzoate has a molecular formula of C25H28O3 and a molecular weight of approximately 392.49 g/mol. The structure comprises a steroid nucleus typical of estrogens, with a benzoate group attached at the 3-position of the estradiol molecule.
Structural Features:
The compound maintains the characteristic phenolic hydroxyl group of estradiol.
The addition of the benzoate group enhances its lipophilicity, impacting its pharmacokinetic properties.
Chemical Reactions Analysis
Reactions and Technical Details
Estradiol benzoate can undergo various chemical reactions typical of esters:
Hydrolysis: In the presence of water and an acid or base, estradiol benzoate can hydrolyze back to estradiol and benzoic acid.
Reduction: The ketone groups within its structure can be reduced under appropriate conditions.
Saponification: Estradiol benzoate can react with strong bases to yield estradiol and sodium benzoate.
These reactions are essential for understanding its stability and behavior in biological systems.
Mechanism of Action
Process and Data
Estradiol benzoate exerts its effects primarily through binding to estrogen receptors (ERs) in target tissues, including reproductive organs, breast tissue, and bone. The mechanism involves:
Receptor Binding: Estradiol benzoate binds to estrogen receptors, inducing conformational changes that activate gene transcription related to female reproductive functions.
Cellular Effects: This activation leads to various physiological effects such as regulation of menstrual cycles, maintenance of pregnancy, and promotion of secondary sexual characteristics.
The pharmacological action is similar to that of natural estradiol but may differ in potency and duration due to its esterified nature, affecting its release profile from depot formulations.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Estradiol benzoate appears as a white to creamy-white crystalline powder.
Melting Point: The melting point ranges from 182°C to 184°C.
Solubility: It is practically insoluble in water but soluble in organic solvents such as ethanol, acetone, chloroform, and diethyl ether.
Chemical Properties
Stability: Estradiol benzoate is stable under normal conditions but may degrade under extreme temperatures or pH conditions.
Optical Rotation: The specific optical rotation is reported to be less than -27° to -30°, indicating its chiral nature.
Applications
Scientific Uses
Estradiol benzoate has several applications in both clinical and research settings:
Hormone Replacement Therapy: Used to alleviate menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis prevention.
Contraceptive Formulations: It serves as an active ingredient in certain contraceptive pills.
Veterinary Medicine: Employed in animal husbandry for reproductive management in livestock.
Research Tool: Utilized in studies investigating estrogenic activity and receptor interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-vinyl-3-cyclohexene dioxide is a clear colorless liquid. Sets to glass at -67 °F. Faint olefinic odor. (NTP, 1992) 4-vinylcyclohexene dioxide is the diepoxide of 4-vinylcyclohexene. It has a role as a carcinogenic agent. 4-Vinyl-1-cyclohexene Diepoxide is a synthetic, colorless liquid that is soluble in water. It is used as a reactive diluent for other epoxides and as a monomer in the production of epoxy resins for coatings and adhesives. Occupational exposure of humans to 4-vinyl-1-cyclohexene diepoxide results in skin irritation. It is reasonably anticipated to be a human carcinogen. (NCI05) Vinyl cyclohexene dioxide (4-vinyl-1-cyclohexene diepoxide) can cause cancer according to The National Toxicology Program. It can cause female reproductive toxicity according to an independent committee of scientific and health experts. It can cause male reproductive toxicity according to California Labor Code.
Nolasiban is under investigation in clinical trial NCT03081208 (Phase 3 Placebo Controlled Study of Nolasiban to Improve Pregnancy Rates in Women Undergoing IVF/ICSI).
Eritoran tetrasodium is an organic sodium salt which is the tetrasodium salt of eritoran. It contains an eritoran(4-). Eritoran Tetrasodium is the tetrasodium salt form of eritoran, a synthetic analogue of the lipid A portion of the endotoxin lipopolysaccharide (LPS), with potential immunomodulating activity. Eritoran binds to a receptor complex composed of toll-like receptor 4 (TLR4), CD14 and MD2 (MD-2, LY96) that is present on most cells of the immune system, inhibiting the activation of the receptor complex by LPS, which may result in the inhibition of pro-inflammatory cytokine secretion and a potentially fatal systemic inflammatory response syndrome (SIRS). LPS is found in the outer membrane of Gram-negative bacteria and binds to the TLR4/CD14/MD2 receptor complex of immune cells, including macrophages, resulting in the release of pro-inflammatory cytokines.
Erlotinib is an epidermal growth factor receptor inhibitor (EGFR inhibitor). Erlotinib HCl was approved. Erlotinib binds in a reversible fashion to the adenosine triphosphate (ATP) binding site of the receptor. For the signal to be transmitted, two EGFR molecules need to come together to form a homodimer. These then use the molecule of ATP to trans-phosphorylate each other on tyrosine residues, which generates phosphotyrosine residues, recruiting the phosphotyrosine-binding proteins to EGFR to assemble protein complexes that transduce signal cascades to the nucleus or activate other cellular biochemical processes. When erlotinib binds to EGFR, formation of phosphotyrosine residues in EGFR is not possible and the signal cascades are not initiated.
Erlotinib is a quinazoline compound having a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions. It has a role as an antineoplastic agent, a protein kinase inhibitor and an epidermal growth factor receptor antagonist. It is a member of quinazolines, a terminal acetylenic compound, an aromatic ether and a secondary amino compound. Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that is used in the treatment of non-small cell lung cancer, pancreatic cancer and several other types of cancer. It is typically marketed under the trade name Tarceva. Erlotinib binds to the epidermal growth factor receptor (EGFR) tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor. Recent studies demonstrate that erlotinib is also a potent inhibitor of JAK2V617F, which is a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia. This finding introduces the potential use of erlotinib in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders. Erlotinib is a Kinase Inhibitor. The mechanism of action of erlotinib is as a Protein Kinase Inhibitor. Erlotinib is a tyrosine kinase receptor inhibitor that is used in the therapy of advanced or metastatic pancreatic or non-small cell lung cancer. Erlotinib therapy is associated with transient elevations in serum aminotransferase levels during therapy and rare instances of clinically apparent acute liver injury. Erlotinib is a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation. A quinazoline derivative and ANTINEOPLASTIC AGENT that functions as a PROTEIN KINASE INHIBITOR for EGFR associated tyrosine kinase. It is used in the treatment of NON-SMALL CELL LUNG CANCER. See also: Erlotinib Hydrochloride (has salt form).